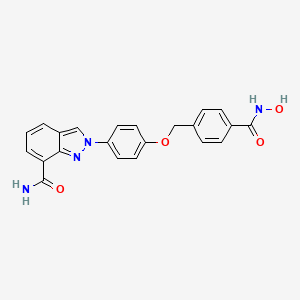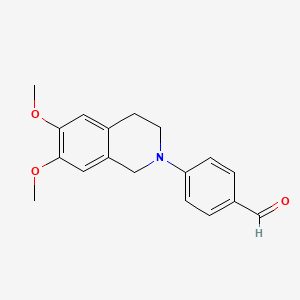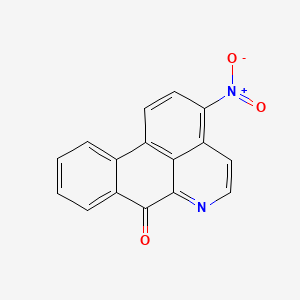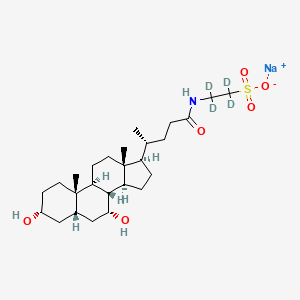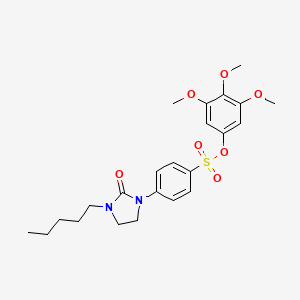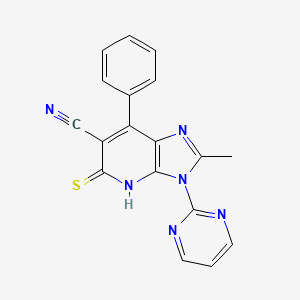
Antibacterial agent 111
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 111 is a potent antibacterial compound known for its efficacy against various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae . This compound has garnered significant attention due to its ability to firmly bind with tyrosyl-tRNA synthetase residues, making it a promising candidate in the fight against bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 111 involves a multi-step process. The initial step typically includes the formation of an intermediate compound through a series of chemical reactions. These reactions often involve the use of reagents such as imidazo[4,5-b]pyridine-5-thione derivatives . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products. Advanced purification techniques, including crystallization and chromatography, are employed to achieve the required purity levels for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 111 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Antibacterial agent 111 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand bacterial resistance mechanisms and to screen for new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: The compound is utilized in the development of antibacterial coatings and materials for medical devices and surfaces
Mecanismo De Acción
The primary mechanism of action of antibacterial agent 111 involves its binding to tyrosyl-tRNA synthetase residues. This binding inhibits the enzyme’s activity, preventing the synthesis of proteins essential for bacterial growth and survival. The compound’s interaction with the bacterial ribosome further disrupts protein synthesis, leading to bacterial cell death .
Comparación Con Compuestos Similares
Penicillin: Like antibacterial agent 111, penicillin targets bacterial cell wall synthesis but through a different mechanism.
Tetracycline: This compound also inhibits protein synthesis but binds to the 30S ribosomal subunit instead of tyrosyl-tRNA synthetase.
Ciprofloxacin: It targets bacterial DNA gyrase, differing from the protein synthesis inhibition mechanism of this compound.
Uniqueness: this compound’s unique ability to bind firmly with tyrosyl-tRNA synthetase residues sets it apart from other antibacterial agents. This specific interaction provides a distinct mechanism of action, making it a valuable addition to the arsenal of antibacterial compounds .
Propiedades
Fórmula molecular |
C18H12N6S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-methyl-7-phenyl-3-pyrimidin-2-yl-5-sulfanylidene-4H-imidazo[4,5-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C18H12N6S/c1-11-22-15-14(12-6-3-2-4-7-12)13(10-19)17(25)23-16(15)24(11)18-20-8-5-9-21-18/h2-9H,1H3,(H,23,25) |
Clave InChI |
PPNUSKUUUIRZDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C3=NC=CC=N3)NC(=S)C(=C2C4=CC=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione](/img/structure/B12400275.png)
